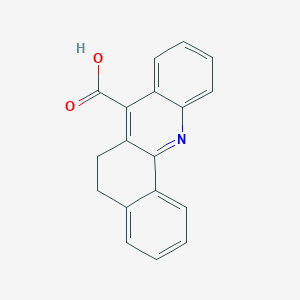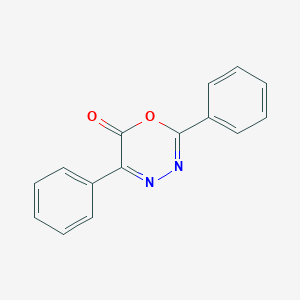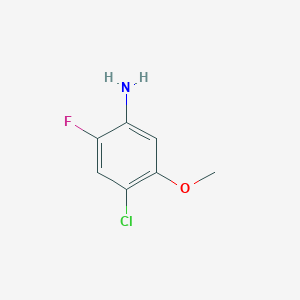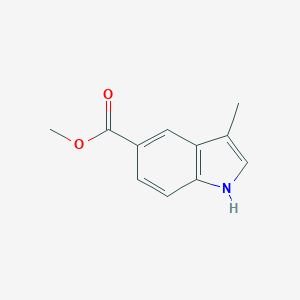
Tetrophan
Vue d'ensemble
Description
Molecular Structure Analysis
Tetrophan has an average mass of 275.301 Da and a monoisotopic mass of 275.094635 Da . The distinguishing structural characteristic of Tetrophan is that it contains an indole functional group .Physical And Chemical Properties Analysis
Tetrophan has a density of 1.3±0.1 g/cm3, a boiling point of 495.8±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It also has an enthalpy of vaporization of 80.4±3.0 kJ/mol and a flash point of 253.7±25.4 °C .Applications De Recherche Scientifique
Neurotransmitter and Neuromodulator Function (Neuroscience)
Tryptophan serves as a precursor for several important neurotransmitters and neuromodulators, including serotonin, N-acetylserotonin, and melatonin. These molecules play critical roles in mood regulation, sleep-wake cycles, and overall well-being. The main metabolic pathway involves the oxidation of tryptophan to bioactive kynurenines and niacin. Additionally, kynurenic acid, a tryptophan metabolite, acts as an endogenous anti-excitotoxic agent, protecting neurons from excessive stimulation. Researchers in neuroscience study the intricate interplay between tryptophan and these signaling molecules to understand brain function and mental health .
Antioxidant and Bioenergetic Properties (Biochemistry)
Tryptophan-derived compounds, such as melatonin and indole-3-propionic acid, exhibit potent antioxidant effects. Melatonin, synthesized from tryptophan, acts as a catalytic antioxidant, protecting cells from oxidative stress. Similarly, indole compounds derived from tryptophan play a role in cellular defense mechanisms. Researchers investigate these bioenergetic properties to enhance cellular resilience and combat aging-related oxidative damage .
Stress Adaptation and Inflammation (Immunology)
The ratio of tryptophan to kynurenine reflects endogenous adaptation to stress. Under stress conditions, tryptophan metabolism shifts, affecting immune responses and inflammation. Researchers explore how tryptophan levels impact immune cell function, cytokine production, and overall inflammatory processes. Understanding these mechanisms may lead to novel therapeutic strategies for immune-related disorders .
Uremic Toxins (Nephrology)
Certain tryptophan-derived compounds, such as indoxyl sulfate, act as uremic toxins. These compounds accumulate in patients with kidney dysfunction and contribute to oxidative stress and tissue damage. Researchers investigate the impact of tryptophan metabolism on kidney health and explore ways to mitigate uremic toxicity through dietary interventions or pharmacological approaches .
Selective Labeling Techniques (Chemistry)
Recent chemical methods allow selective labeling of tryptophan residues in proteins. Researchers use these techniques to study protein folding, interactions, and dynamics. By specifically modifying tryptophan side chains, scientists gain insights into protein structure-function relationships. These advancements contribute to fields like structural biology and drug development .
Phytoremediation (Environmental Science)
Tryptophan application, along with bacterial strains, has been investigated for its role in phytoremediation. For instance, sunflower plants treated with L-tryptophan showed enhanced lead removal efficiency (LRE). Researchers explore the direct and indirect effects of tryptophan and bacterial strains on plant growth, yield parameters, and lead translocation. Understanding these mechanisms can inform sustainable approaches for soil and water cleanup .
Propriétés
IUPAC Name |
5,6-dihydrobenzo[c]acridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18(21)16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-8H,9-10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNOQAWEROHNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C4=CC=CC=C41)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232115 | |
| Record name | Tetrophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrophan | |
CAS RN |
83-93-2 | |
| Record name | Tetrophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-DIHYDROBENZO(C)ACRIDINE-7-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETROPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U947K73Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)








